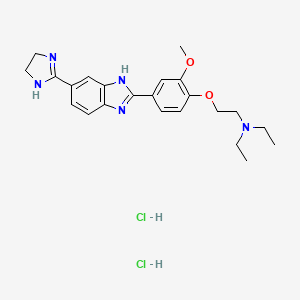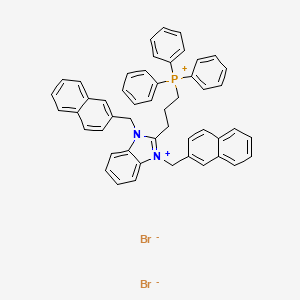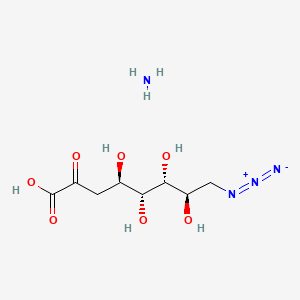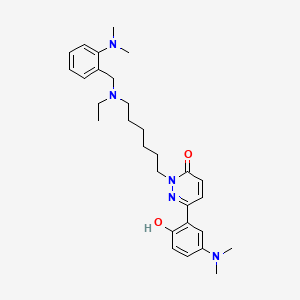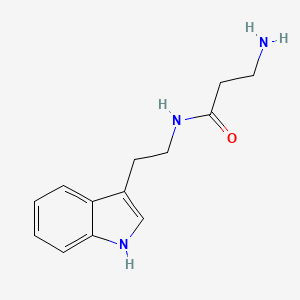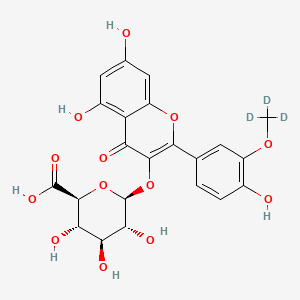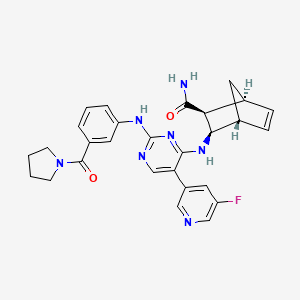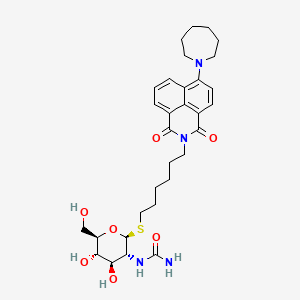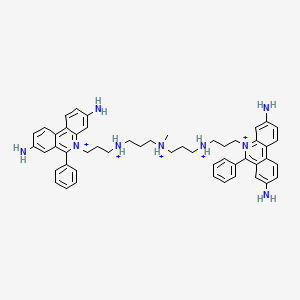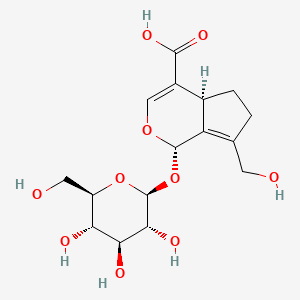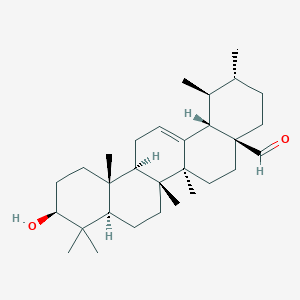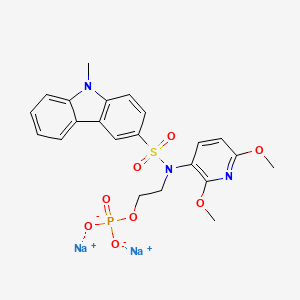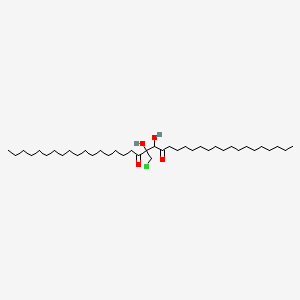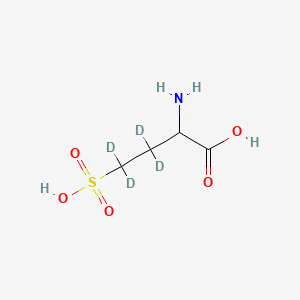
DL-Homocysteic-3,3,4,4-D4 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Homocysteic-3,3,4,4-D4 acid is a deuterated form of DL-Homocysteic acid, which is an amino sulfonic acid. It is a non-proteinogenic alpha-amino acid and is functionally related to homocysteine . The compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteic-3,3,4,4-D4 acid typically involves the incorporation of deuterium atoms into the homocysteic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques to isolate the desired deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
DL-Homocysteic-3,3,4,4-D4 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Medicine: Investigated for its potential therapeutic applications and its role in various metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Wirkmechanismus
The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
DL-Homocysteic-3,3,4,4-D4 acid can be compared with other similar compounds, such as:
DL-Homocysteic acid: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
DL-Glutamic acid: Another amino acid with similar structural features but different functional groups.
DL-Isoleucine: An amino acid with a different side chain structure, used for comparison in metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for specific studies involving isotopic labeling and tracing in various scientific fields .
Eigenschaften
Molekularformel |
C4H9NO5S |
|---|---|
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2 |
InChI-Schlüssel |
VBOQYPQEPHKASR-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O |
Kanonische SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


